

# Application Notes and Protocols: 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate in Medicinal Chemistry

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## Compound of Interest

**Compound Name:** 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate

**Cat. No.:** B1300803

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## Abstract

**4-Formyl-2-methoxyphenyl cyclopropanecarboxylate** is a novel compound incorporating the structural features of vanillin and a cyclopropane ring. While direct research on this specific molecule is limited, its constituent moieties suggest significant potential in medicinal chemistry. Vanillin derivatives are recognized for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and notably, antithrombotic effects.[1][2][3][4] Concurrently, cyclopropane derivatives are a well-established class of compounds with diverse biological activities, including insecticidal, antifungal, antibacterial, and antitumor properties.[5][6] This document provides an overview of the potential applications of **4-Formyl-2-methoxyphenyl cyclopropanecarboxylate**, along with detailed protocols for its synthesis and proposed biological evaluation based on the activities of related compounds.

## Potential Therapeutic Applications

Based on the known biological activities of its structural components, **4-Formyl-2-methoxyphenyl cyclopropanecarboxylate** is a promising candidate for investigation in several therapeutic areas:

- **Antithrombotic Agent:** Vanillin and its derivatives have demonstrated anti-platelet aggregation activity.<sup>[7][8]</sup> The "4-formyl-2-methoxyphenyl" core, a key feature of vanillin, is present in compounds that have shown potential as antithrombotic agents, possibly through the inhibition of receptors like P2Y12.<sup>[7][8]</sup>
- **Anticancer Agent:** Vanillin derivatives have been studied for their anti-cancer properties, acting through various mechanisms, including the inhibition of pathways like mTOR/p70S6K/4E-BP1 and Raf/MEK/ERK.<sup>[3]</sup> The introduction of a cyclopropane ring could modulate this activity.
- **Anti-inflammatory Agent:** The phenolic structure of vanillin contributes to its anti-inflammatory properties.<sup>[1][3]</sup>
- **Antimicrobial Agent:** Vanillin derivatives have been synthesized and evaluated as antimicrobial agents, showing activity against various bacterial strains.<sup>[4]</sup>

## Chemical Information

Property	Value	Reference
IUPAC Name	4-Formyl-2-methoxyphenyl cyclopropanecarboxylate	
Molecular Formula	C <sub>12</sub> H <sub>12</sub> O <sub>4</sub>	
Molecular Weight	220.22 g/mol	
Canonical SMILES	COC1=C(C=C(C=C1)C=O)OC (=O)C2CC2	
InChI Key	N/A	

## Experimental Protocols

### Protocol 1: Synthesis of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate

This protocol describes a potential two-step synthesis starting from vanillin and cyclopropanecarbonyl chloride.

**Materials:**

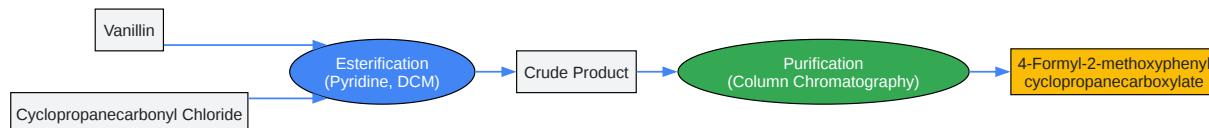
- Vanillin (4-hydroxy-3-methoxybenzaldehyde)
- Cyclopropanecarbonyl chloride
- Pyridine
- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

**Procedure:**

- Esterification: a. Dissolve vanillin (1.0 eq) in dry dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C using an ice bath. c. Add pyridine (1.2 eq) to the solution. d. Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the reaction mixture. e. Allow the reaction to warm to room temperature and stir for 12-24 hours. f. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up and Purification: a. Quench the reaction by adding 1 M HCl. b. Separate the organic layer. c. Wash the organic layer sequentially with 1 M HCl, saturated  $\text{NaHCO}_3$  solution, and brine. d. Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure to obtain the crude product. e. Purify the crude product by silica gel column

chromatography using a hexane:ethyl acetate gradient to yield pure **4-Formyl-2-methoxyphenyl cyclopropanecarboxylate**.

DOT Diagram: Synthetic Workflow



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Caption: Synthetic route for **4-Formyl-2-methoxyphenyl cyclopropanecarboxylate**.

## Protocol 2: In Vitro Antithrombotic Activity - Platelet Aggregation Assay

This protocol is designed to assess the inhibitory effect of the compound on platelet aggregation induced by agonists like ADP or collagen.

Materials:

- Platelet-rich plasma (PRP) from healthy human donors
- Agonist solution (e.g., ADP, collagen)
- **4-Formyl-2-methoxyphenyl cyclopropanecarboxylate** (test compound)
- Phosphate-buffered saline (PBS)
- Platelet aggregometer

Procedure:

- PRP Preparation: a. Collect fresh human blood in tubes containing 3.2% sodium citrate. b. Centrifuge the blood at 200 x g for 15 minutes to obtain PRP.
- Platelet Aggregation Measurement: a. Pre-warm PRP to 37 °C. b. Add a specific volume of PRP to the aggregometer cuvettes. c. Add the test compound at various concentrations (or vehicle control) and incubate for 5 minutes. d. Add the agonist (e.g., ADP to a final concentration of 10 µM) to induce platelet aggregation. e. Record the aggregation for 5-10 minutes.
- Data Analysis: a. Calculate the percentage of platelet aggregation inhibition for each concentration of the test compound compared to the vehicle control. b. Determine the IC<sub>50</sub> value (the concentration of the compound that inhibits platelet aggregation by 50%).

## Protocol 3: In Vitro Anticancer Activity - MTT Assay

This protocol measures the cytotoxic effect of the compound on cancer cell lines.

### Materials:

- Human cancer cell line (e.g., HeLa, SMMC-7721)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **4-Formyl-2-methoxyphenyl cyclopropanecarboxylate** (test compound)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

### Procedure:

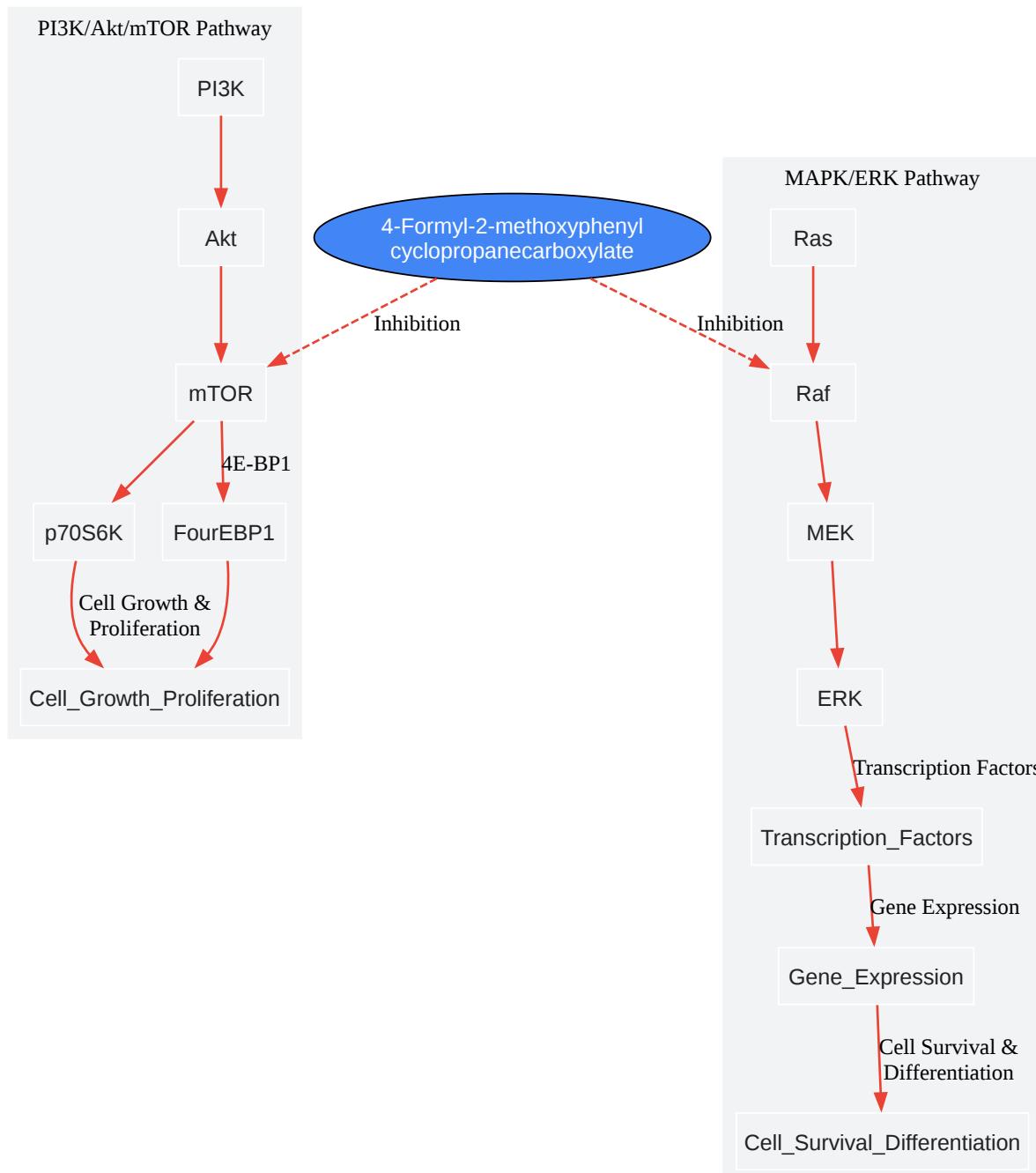
- Cell Seeding: a. Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. b. Incubate for 24 hours to allow cell attachment.

- Compound Treatment: a. Treat the cells with various concentrations of the test compound. b. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). c. Incubate for 48-72 hours.
- MTT Assay: a. Add MTT solution to each well and incubate for 4 hours at 37 °C. b. Remove the medium and add DMSO to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: a. Calculate the percentage of cell viability for each concentration of the test compound. b. Determine the  $IC_{50}$  value (the concentration of the compound that inhibits cell growth by 50%).

## Potential Signaling Pathways

Based on the known mechanisms of vanillin derivatives, **4-Formyl-2-methoxyphenyl cyclopropanecarboxylate** could potentially modulate the following signaling pathways:

DOT Diagram: Potential Anticancer Signaling Pathways

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Caption: Potential inhibition of PI3K/Akt/mTOR and MAPK/ERK pathways.

## DOT Diagram: Proposed Antithrombotic Mechanism

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Caption: Proposed antagonism of the P2Y12 receptor to inhibit thrombosis.

## Quantitative Data Summary

While no specific quantitative data for **4-Formyl-2-methoxyphenyl cyclopropanecarboxylate** is currently available in the public domain, the following table provides example data for a related vanillin derivative with antithrombotic activity, "4-formyl-2-methoxyphenyl 4-methylbenzoate", to illustrate the expected type of results.<sup>[7][8]</sup>

Compound	Target	Assay Type	IC <sub>50</sub> / EC <sub>50</sub> (μM)	Reference
4-formyl-2-methoxyphenyl 4-methylbenzoate	P2Y12 Receptor	Platelet Aggregation	Hypothetical: 5-20	[7][8]
Aspirin (Reference)	COX-1	Platelet Aggregation	~30	
Clopidogrel (Reference)	P2Y12 Receptor	Platelet Aggregation	~0.2 (active metabolite)	

Note: The IC<sub>50</sub> value for the vanillin derivative is hypothetical and serves as an example for data presentation.

## Disclaimer

The information provided in these Application Notes and Protocols is intended for research purposes only. The synthesis and biological evaluation of **4-Formyl-2-methoxyphenyl**

**cyclopropanecarboxylate** should be conducted by qualified professionals in a controlled laboratory setting. All necessary safety precautions should be taken when handling chemicals and conducting experiments. The biological activities and mechanisms of action described are based on related compounds and require experimental validation for **4-Formyl-2-methoxyphenyl cyclopropanecarboxylate**.

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